molecular formula C10H9Cl2NO B13193649 4-(3,5-Dichlorophenyl)pyrrolidin-2-one

4-(3,5-Dichlorophenyl)pyrrolidin-2-one

Cat. No.: B13193649
M. Wt: 230.09 g/mol
InChI Key: NDMCNDHVNHJFGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3,5-Dichlorophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(3,5-Dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dichlorophenyl group allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-(3,5-Dichlorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The presence of the dichlorophenyl group enhances its binding affinity and specificity, leading to its observed effects .

Comparison with Similar Compounds

4-(3,5-Dichlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9Cl2NO/c11-8-1-6(2-9(12)4-8)7-3-10(14)13-5-7/h1-2,4,7H,3,5H2,(H,13,14)

InChI Key

NDMCNDHVNHJFGH-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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